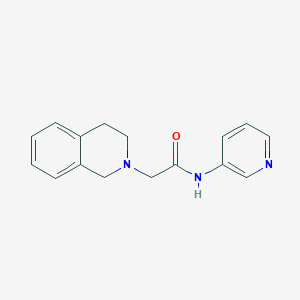
N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” is a synthetic organic compound that belongs to the class of pyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” typically involves the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Functionalization: Introduction of the oxolan-3-yloxy group and the carboxamide group can be achieved through nucleophilic substitution reactions and amide bond formation, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce costs.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid derivative.
科学的研究の応用
“N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of “N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide: A similar compound with a different position of the carboxamide group.
N-(6-methylpyridin-2-yl)-2-(tetrahydrofuran-3-yloxy)pyridine-4-carboxamide: A compound with a different heterocyclic substituent.
Uniqueness
The uniqueness of “N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” lies in its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-3-2-4-14(18-11)19-16(20)12-5-7-17-15(9-12)22-13-6-8-21-10-13/h2-5,7,9,13H,6,8,10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOQJRRIPBMYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((2,4-dichlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3000077.png)

![2-(2,6-Dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione](/img/structure/B3000079.png)

![6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid](/img/structure/B3000082.png)


![Ethyl 2-[(1-methyltriazole-4-carbonyl)amino]acetate](/img/structure/B3000086.png)
![ethyl 4,5-dimethyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B3000087.png)



![(NE)-N-[1-(6-methoxynaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B3000097.png)
![ethyl cyano[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetate](/img/structure/B3000099.png)
